molecular formula C14H17ClO2 B6150055 3-(4-chlorophenyl)-2-cyclopentylpropanoic acid CAS No. 605680-82-8

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid

Cat. No. B6150055
CAS RN: 605680-82-8
M. Wt: 252.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid, also known as 4-chloro-3-(cyclopentyloxy)benzoic acid (CCPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and can be synthesized in a laboratory setting using a variety of methods. CCPA is used in a variety of biochemical and physiological experiments, as well as in drug development and drug testing. Its versatility and low cost make it an attractive option for scientists looking to conduct experiments in a laboratory setting.

Scientific Research Applications

CCPA has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, as well as in drug development and drug testing. In particular, CCPA is used as a substrate for the enzyme cyclopentylpropanoic acid hydrolase, which is involved in the metabolism of a variety of drugs. Additionally, CCPA is used as a substrate for the enzyme trans-cyclopentylpropanoic acid hydrolase, which is involved in the metabolism of some hormones.

Mechanism of Action

The mechanism of action of CCPA is not well understood. However, it is believed that CCPA is hydrolyzed by cyclopentylpropanoic acid hydrolase and trans-cyclopentylpropanoic acid hydrolase to form cyclopentylpropanoic acid and trans-cyclopentylpropanoic acid, respectively. These compounds are then further metabolized by other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCPA are not well understood. However, it is believed that CCPA is hydrolyzed by cyclopentylpropanoic acid hydrolase and trans-cyclopentylpropanoic acid hydrolase to form cyclopentylpropanoic acid and trans-cyclopentylpropanoic acid, respectively. These compounds are then further metabolized by other enzymes. Additionally, CCPA may interact with other compounds in the body, such as hormones and drugs, to produce physiological effects.

Advantages and Limitations for Lab Experiments

The use of CCPA in laboratory experiments has several advantages. First, CCPA is relatively inexpensive and can be synthesized in a laboratory setting using a variety of methods. Additionally, CCPA is highly versatile and can be used in a variety of biochemical and physiological experiments. Finally, CCPA is non-toxic and has a low potential for causing adverse side effects.
However, there are some limitations to the use of CCPA in laboratory experiments. First, the mechanism of action of CCPA is not well understood, which can make it difficult to predict the effects of CCPA on a given experiment. Additionally, CCPA may interact with other compounds in the body, which can complicate the results of experiments.

Future Directions

The future of CCPA in scientific research is promising. Further research is needed to better understand the mechanism of action of CCPA and its interactions with other compounds in the body. Additionally, further research is needed to explore the potential applications of CCPA in drug development and drug testing. Finally, further research is needed to explore the potential side effects of CCPA and how to minimize them.

Synthesis Methods

CCPA can be synthesized in a laboratory setting using a variety of methods. The most common method is by reacting 4-chlorobenzoyl chloride with cyclopentyl bromide in the presence of a base. This reaction is typically conducted in a solvent such as ethyl acetate or dichloromethane. Other methods for synthesizing CCPA include reacting benzoyl chloride with cyclopentyl alcohol in the presence of a base, and reacting 4-chlorobenzoyl chloride with cyclopentyl alcohol in the presence of an acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-2-cyclopentylpropanoic acid involves the reaction of 4-chlorobenzyl cyanide with cyclopentylmagnesium bromide followed by hydrolysis of the resulting nitrile to yield the carboxylic acid.", "Starting Materials": [ "4-chlorobenzyl cyanide", "cyclopentylmagnesium bromide", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in diethyl ether", "Step 2: Addition of cyclopentylmagnesium bromide to 4-chlorobenzyl cyanide in diethyl ether to yield the corresponding nitrile", "Step 3: Hydrolysis of the nitrile using aqueous sodium hydroxide followed by acidification with hydrochloric acid to yield the carboxylic acid", "Step 4: Isolation and purification of the product by recrystallization or chromatography" ] }

CAS RN

605680-82-8

Product Name

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid

Molecular Formula

C14H17ClO2

Molecular Weight

252.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.